molecular formula C14H9BrClNO3 B15108609 3-Bromo-6-(2-chloro-benzoylamino)-benzoic acid

3-Bromo-6-(2-chloro-benzoylamino)-benzoic acid

Cat. No.: B15108609
M. Wt: 354.58 g/mol
InChI Key: KCEOISZLTRMNGB-UHFFFAOYSA-N
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Description

3-Bromo-6-(2-chloro-benzoylamino)-benzoic acid is a complex organic compound characterized by the presence of bromine, chlorine, and benzoylamino groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(2-chloro-benzoylamino)-benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 6-amino-benzoic acid, followed by the introduction of the 2-chloro-benzoylamino group through an acylation reaction. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(2-chloro-benzoylamino)-benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The benzoylamino group can be hydrolyzed to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Hydrolysis: Formation of 6-amino-benzoic acid and 2-chloro-benzoic acid.

Scientific Research Applications

3-Bromo-6-(2-chloro-benzoylamino)-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Bromo-6-(2-chloro-benzoylamino)-benzoic acid exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-amino-benzoic acid
  • 2-Chloro-benzoic acid
  • 6-(2-Chloro-benzoylamino)-benzoic acid

Uniqueness

3-Bromo-6-(2-chloro-benzoylamino)-benzoic acid is unique due to the combination of bromine, chlorine, and benzoylamino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C14H9BrClNO3

Molecular Weight

354.58 g/mol

IUPAC Name

5-bromo-2-[(2-chlorobenzoyl)amino]benzoic acid

InChI

InChI=1S/C14H9BrClNO3/c15-8-5-6-12(10(7-8)14(19)20)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18)(H,19,20)

InChI Key

KCEOISZLTRMNGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O)Cl

Origin of Product

United States

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